4-(tert-butyl)-N-(4-(4-phenylpiperazine-1-carbonyl)benzyl)benzenesulfonamide
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Description
4-(tert-butyl)-N-(4-(4-phenylpiperazine-1-carbonyl)benzyl)benzenesulfonamide is a useful research compound. Its molecular formula is C28H33N3O3S and its molecular weight is 491.6g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Crystal Structure
Research on similar sulfonamide compounds focuses on their synthesis and the elucidation of their crystal structures, which are essential for understanding their chemical properties and potential applications. For instance, studies have described the synthesis of compounds like 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, highlighting their crystalline structures and extensive π–π interactions, which could be relevant for designing materials or drugs (Balu & Gopalan, 2013).
Catalytic Activity
Sulfonamide compounds have been examined for their catalytic activities in chemical reactions. One study detailed the preparation of cinchonidinium salts containing sulfonamide functionalities, which demonstrated highly enantioselective catalytic activity in asymmetric benzylation reactions (Itsuno, Yamamoto, & Takata, 2014). This suggests potential applications in synthetic organic chemistry and pharmaceutical manufacturing.
Biological Studies
Sulfonamide derivatives have been explored for their biological activities, such as inhibition of human mitochondrial carbonic anhydrases VA and VB, which are potential targets for anti-obesity therapies (Poulsen, Wilkinson, Innocenti, Vullo, & Supuran, 2008). Another study looked at the inhibition of carbonic anhydrase I and II with pyrazoline derivatives, indicating potential for therapeutic applications (Gul, Mete, Taslimi, Gulcin, & Supuran, 2016).
Properties
IUPAC Name |
4-tert-butyl-N-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O3S/c1-28(2,3)24-13-15-26(16-14-24)35(33,34)29-21-22-9-11-23(12-10-22)27(32)31-19-17-30(18-20-31)25-7-5-4-6-8-25/h4-16,29H,17-21H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZHZRLFBRXFPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.